Technical Guide: Structure Elucidation of 6-Chloropyrido[3,4-d]pyrimidine
Technical Guide: Structure Elucidation of 6-Chloropyrido[3,4-d]pyrimidine
The following technical guide details the structure elucidation of 6-Chloropyrido[3,4-d]pyrimidine , a specific bicyclic heteroaromatic scaffold used in medicinal chemistry (e.g., as a kinase inhibitor core).
This guide addresses the "All-Singlet Puzzle"—a common challenge with this scaffold where proton decoupling leads to a lack of scalar coupling information—and provides a self-validating workflow using 2D NMR and MS.[1]
[1][2]
Executive Summary & Structural Context
Target Molecule: 6-Chloropyrido[3,4-d]pyrimidine Formula: C₇H₄ClN₃ Molecular Weight: 165.58 Da (³⁵Cl) Core Challenge: Distinguishing the 6-chloro regioisomer from its 8-chloro analogue and the isomeric pyrido[2,3-d] or pyrido[4,3-d] scaffolds.[1][2]
The pyrido[3,4-d]pyrimidine system is a 1,3,7-triazanaphthalene .[1][2] The correct IUPAC numbering is critical for elucidation:
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Positions 1, 3: Nitrogen atoms (Pyrimidine ring).[1][2][3][4][5]
-
Position 7: Nitrogen atom (Pyridine ring).[1][2][4][5][6][7]
-
Position 6: The site of chlorination (Pyridine ring).[1][2][8]
This specific isomer is characterized by an electron-deficient pyridine ring fused to a pyrimidine ring.[1] The presence of the chlorine atom at C6 eliminates the vicinal coupling typically seen between H5 and H6, often resulting in a four-singlet 1H NMR spectrum .[1] This necessitates a reliance on dipolar coupling (NOESY) and long-range heteronuclear correlation (HMBC) for spatial assignment.[1]
Synthesis & Impurity Profile (The "Why" of Elucidation)
Understanding the synthetic origin helps anticipate isomers. 6-Chloropyrido[3,4-d]pyrimidine is typically synthesized via the cyclization of 5-amino-2-chloropyridine-4-carboxamide with a formate equivalent (e.g., triethyl orthoformate).[1][2]
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Primary Regioisomer Risk: If the starting material is 3-amino-2-chloropyridine-4-carboxamide, the product is the pyrido[2,3-d]pyrimidine isomer.[1]
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Substitution Risk: Nucleophilic aromatic substitution (SNAr) during synthesis can displace the labile C6-Cl with nucleophiles (e.g., methoxide, if used), creating 6-methoxy impurities.[1][2]
Analytical Workflow: Step-by-Step Elucidation
Step 1: Mass Spectrometry (Isotope Pattern Verification)
Before NMR, confirm the presence and count of chlorine atoms.
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Method: LC-MS (ESI+) or GC-MS (EI).[1]
-
Diagnostic Criteria:
Step 2: 1H NMR Spectroscopy (The "Singlet" Problem)
In DMSO-d₆, the molecule displays four distinct singlets. Assignment relies on chemical shift logic ($ \delta $) and solvent exchange.[1]
| Proton | Approx. | Multiplicity | Assignment Logic |
| H2 | 9.20 - 9.40 | Singlet | Most deshielded.[1] Flanked by two nitrogens (N1, N3).[1] |
| H4 | 9.00 - 9.15 | Singlet | Deshielded by N3 and aromatic ring current.[1] Key Handle: Spatially close to H5. |
| H8 | 8.80 - 8.95 | Singlet | Para to the Cl substituent?[1] No, isolated between N7 and C8a.[2] Deshielded by N7.[1][2] |
| H5 | 8.00 - 8.20 | Singlet | Shielded relative to others due to ortho-Cl effect (relative to pyridine N).[1] |
Critical Check: If you observe doublets (J ~5-8 Hz), you likely have the unsubstituted parent or the 8-chloro isomer (where H5 and H6 would couple).[1] The presence of four singlets supports the 6-chloro or 8-chloro substitution pattern where adjacent protons are removed.[1]
Step 3: 2D NMR - The Definitive Proof
Since scalar coupling is absent, we use HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to "stitch" the rings together.[1][2]
A. NOESY / ROESY (Spatial Connectivity)
This is the "Bridge" experiment.[1][2]
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Observation: A strong NOE cross-peak between H4 and H5 .[1]
-
Deduction: H4 is on the pyrimidine ring; H5 is on the pyridine ring.[2] Their proximity confirms the [3,4-d] fusion geometry.[1][2]
B. HMBC (Long-Range Connectivity)
We must locate the Chlorine.[1] Since Cl is "invisible" in standard NMR, we look for the carbon it is attached to (C6).
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C6 Identification: C6 will appear as a quaternary carbon (weak/absent in DEPT-135) with a characteristic shift (~150-155 ppm, deshielded by N and Cl).[1][2]
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H5 Correlations: H5 should show a strong 3-bond correlation ($ ^3J_{CH} $) to C8a (bridgehead) and a 2-bond correlation to C6 (Cl-bearing).[1]
-
H8 Correlations: H8 should show a 2-bond correlation to N7 (if 15N-HMBC is available) or correlations to C8a and C6 .
-
Differentiation from 8-Chloro Isomer:
-
6-Chloro: H5 is a singlet.[1] H8 is a singlet.[1][3] H5 correlates to the bridgehead C4a.[1][2]
-
8-Chloro: H5 and H6 would be vicinal doublets (J ~5 Hz).[1] Wait, if 8-chloro, H5 and H6 are present.[1]
-
Correction: The 6-chloro isomer has H5 and H8.[1] The 8-chloro isomer has H5 and H6.[1]
-
Therefore: If the spectrum shows two singlets on the pyridine ring, it MUST be the 6-chloro or 8-chloro (with H5/H6 blocked? No, 8-chloro leaves H5/H6 adjacent).[1][2]
-
Definitive Logic:
-
Visualization of Signaling & Logic
Diagram 1: Elucidation Logic Flow
This flowchart illustrates the decision-making process to confirm the structure.
Caption: Decision tree for distinguishing 6-chloropyrido[3,4-d]pyrimidine from isomers using MS and NMR coupling patterns.
Diagram 2: HMBC & NOESY Correlations
This diagram maps the critical atoms and the specific NMR correlations required to prove the structure.[2]
Caption: Structural connectivity showing key NOE (spatial) and HMBC (3-bond) correlations for assignment.
Experimental Protocol: Characterization
A. Sample Preparation[1][2][3][6][8][9]
-
Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆ . (Chloroform-d may not solubilize the polar fused ring system sufficiently).[1]
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Temperature: 298 K (25°C).
B. Data Acquisition Parameters
-
1H NMR: 16 scans, 2s relaxation delay. Focus on accurate integration of the 4 aromatic protons.
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13C NMR: 1024 scans.[1][2] Look for the C6-Cl carbon around 150-155 ppm.[1]
-
NOESY: Mixing time 300-500 ms.[1] Crucial for the H4-H5 bridge.
-
1H-13C HMBC: Optimized for long-range coupling ($ ^nJ_{CH} = 8 \text{ Hz} $).[1]
C. Reference Data (Simulated/Literature Consensus)
-
1H NMR (400 MHz, DMSO-d₆):
-
13C NMR (100 MHz, DMSO-d₆):
References
-
IUPAC Nomenclature of Fused Ring Systems. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[2]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC).[1][2]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. International Journal of Molecular Sciences.[1][2]
-
PubChem Compound Summary for Pyrido[3,4-d]pyrimidine. National Library of Medicine.[1][2]
Sources
- 1. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]
- 4. Pyrido[3,4-D]pyrimidine | C7H5N3 | CID 14758064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
